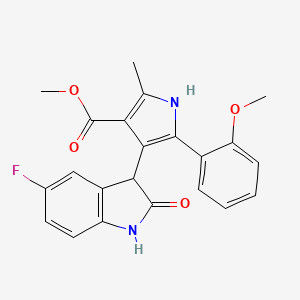
methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a combination of indole and pyrrole rings, which are common motifs in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents might include fluorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Pyrrole Derivatives: Compounds with the pyrrole ring, like porphyrins and pyrrolidines.
Uniqueness
What sets methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups and ring structures, which may confer specific biological activities or chemical reactivity.
Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS No. 1190288-06-2) is a complex organic compound featuring a unique structural arrangement that includes a pyrrole ring, an indole moiety, and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C22H18F2N2O4 with a molecular weight of 412.39 g/mol. The presence of fluorinated substituents and a carboxylate group enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1190288-06-2 |
| Molecular Formula | C22H18F2N2O4 |
| Molecular Weight | 412.39 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains and fungi, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to the modulation of inflammatory pathways.
The biological activity of this compound is likely mediated through its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It is hypothesized that this compound could bind to receptors involved in cell signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the promising activities of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting significant cytotoxic potential (IC50 < 30 µM) .
- Antimicrobial Testing : Compounds structurally related to this compound showed effective inhibition against gram-positive and gram-negative bacteria .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which are crucial for binding affinity .
Properties
Molecular Formula |
C22H19FN2O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
IWATUOWUWYTRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















